molecular formula C25H30N4O3 B2809506 Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate CAS No. 1216657-68-9

Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate

Cat. No.: B2809506
CAS No.: 1216657-68-9
M. Wt: 434.54
InChI Key: QSNKVZQIDQWLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate (CAS: 1243085-17-7) is a piperidine-based compound featuring a 3-cyano-6-methylquinoline substituent. Its molecular weight is 323.4 g/mol, with a purity of 98% . The compound is structurally characterized by two piperidine rings: one linked to the quinoline moiety via a carbonyl group and the other esterified with an ethyl group.

Properties

IUPAC Name

ethyl 1-[1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-3-32-25(31)19-8-12-29(13-9-19)24(30)18-6-10-28(11-7-18)23-20(15-26)16-27-22-5-4-17(2)14-21(22)23/h4-5,14,16,18-19H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNKVZQIDQWLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a piperidine carboxylate under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

Biological Activities

Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate exhibits several notable biological activities:

  • Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The presence of the quinoline core suggests potential antimicrobial activity, making it a candidate for further investigation in treating bacterial and fungal infections.
  • Neuropharmacological Effects : Given its piperidine structure, this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

Cancer Treatment

Research has shown that derivatives of quinoline possess significant anticancer properties. For instance, compounds similar to this compound have been tested for their ability to target specific cancer cell lines, showing promising results in inhibiting tumor growth.

Infectious Diseases

The antimicrobial potential of this compound could lead to the development of new antibiotics or antifungals. Its efficacy against resistant strains of pathogens is a critical area for future research.

Neurological Disorders

The interaction of this compound with neurotransmitter receptors could pave the way for new treatments for conditions such as depression or anxiety. Further studies are necessary to elucidate its mechanism of action in the central nervous system.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its analogs:

  • Anticancer Studies : A study published in Biochemical Pharmacology demonstrated that similar quinoline derivatives exhibit cytotoxic effects on various cancer cell lines, leading to apoptosis through mitochondrial pathways.
  • Antimicrobial Testing : Research published in Journal of Medicinal Chemistry highlighted the antimicrobial activity of related compounds against drug-resistant bacteria, suggesting a viable pathway for drug development.
  • Neuropharmacological Insights : A recent publication in Neuroscience Letters explored the effects of piperidine derivatives on serotonin receptors, indicating potential anxiolytic properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes or receptors, potentially inhibiting or activating their functions. The piperidine rings may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethyl piperidine-4-carboxylate derivatives, which are frequently modified at the piperidine nitrogen with heterocyclic or aromatic substituents. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparisons

Compound Name (CAS) Substituent Molecular Weight (g/mol) Key Physicochemical Properties Reference
Ethyl 1-[1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate (1243085-17-7) 3-cyano-6-methylquinoline 323.4 Purity: 98%; no reported melting/boiling points
Ethyl 1-(quinolin-8-yl)piperidine-4-carboxylate (N/A) Quinolin-8-yl 391.2 (MS [M+H]⁺) HPLC purity >95%; used in inhibitor studies
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate (252263-47-1) 6-Chloropyridazin-3-yl 269.73 Melting point: 55–60°C; boiling point: 444.9°C (predicted)
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate (910037-27-3) Thienopyrimidine 291.37 Melting point: 64–66°C; harmful if swallowed (Xn hazard)
Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate (85345-11-5) 4-Formylphenyl 261.32 Limited data; used in intermediate synthesis

Key Differences and Trends

Substituent Effects: Electron-Withdrawing Groups: The 3-cyano group in the main compound may enhance stability and binding affinity compared to electron-donating groups (e.g., methyl in pyridazine analogs) . Heterocyclic Diversity: Quinoline (main compound) and pyridazine/thienopyrimidine derivatives exhibit distinct electronic profiles, impacting solubility and target interactions .

Physicochemical Properties: Melting points vary significantly: Chloropyridazine derivatives (55–60°C) vs. thienopyrimidine analogs (64–66°C), reflecting differences in crystallinity and intermolecular forces .

Applications: Quinoline derivatives are prevalent in kinase and protease inhibitor development, whereas sulfonamide-linked piperidines () target carbonic anhydrases .

Biological Activity

Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate, also known as EVT-2836996, is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, a cyano group, and a piperidine ring, contributing to its unique chemical behavior. The molecular formula is C19H21N3O2C_{19}H_{21}N_{3}O_{2} with a molecular weight of 323.39 g/mol. The structural complexity allows for various interactions within biological systems.

PropertyValue
Molecular FormulaC19H21N3O2
Molecular Weight323.39 g/mol
CAS Number1243085-17-7

This compound exhibits its biological activity primarily through the following mechanisms:

  • DNA Intercalation : The quinoline moiety can intercalate with DNA, potentially influencing replication and transcription processes.
  • Enzyme Interaction : The piperidine ring enhances the binding affinity to various enzymes and receptors, which may be involved in critical cellular pathways.
  • Hydrogen Bonding : The cyano group participates in hydrogen bonding with biological molecules, facilitating interactions that can lead to therapeutic effects.

Antitumor Activity

Research has indicated that quinoline derivatives exhibit notable antitumor properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Quinoline derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary tests have indicated that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria, although detailed studies are needed to quantify this activity .

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the antitumor efficacy of this compound.
    • Method : Various human cancer cell lines were treated with different concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at higher concentrations, indicating dose-dependent antitumor activity.
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial properties against common bacterial strains.
    • Method : Disc diffusion method was employed to determine inhibition zones.
    • Findings : The compound demonstrated moderate activity against selected strains, suggesting potential for further development as an antimicrobial agent.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing Ethyl 1-[1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carbonyl]piperidine-4-carboxylate with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Cyclization of substituted anilines with acrylates under acidic conditions to form the 3-cyano-6-methylquinoline moiety .

Piperidine Coupling : Reacting the quinoline intermediate with piperidine derivatives via nucleophilic substitution. Catalysts like Pd/C or bases (e.g., K₂CO₃) enhance coupling efficiency .

Carboxylation : Introducing the ethyl carboxylate group via esterification under reflux with ethanol and catalytic H₂SO₄ .
Optimization Tips :

  • Monitor reaction progress using TLC or HPLC to isolate intermediates .
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted sulfonyl chlorides or byproducts .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm proton environments and carbon connectivity. Key peaks include:
    • Quinoline aromatic protons (δ 7.5–8.5 ppm) .
    • Piperidine methylene groups (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) matching the theoretical mass (C₂₅H₂₈N₄O₄S) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles for the piperidine-quinoline backbone .

Advanced: How can researchers address discrepancies in reported biological activity data across different assays?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Orthogonal Validation : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and enzymatic assays (e.g., fluorogenic substrates) for activity .
  • Data Normalization : Account for batch effects (e.g., solvent lot variations) using statistical tools like ANOVA or mixed-effects models .

Advanced: What computational strategies are employed to elucidate the compound’s mechanism of action against kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the quinoline core and ATP-binding pockets of kinases (e.g., EGFR). Key residues (e.g., Lys721) form hydrogen bonds with the cyano group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM/PBSA) .
  • SAR Studies : Modify substituents (e.g., replace methyl with ethyl at position 6) to evaluate changes in IC₅₀ values .

Basic: How are intermediates like 3-cyano-6-methylquinoline-4-carboxylic acid characterized during synthesis?

Methodological Answer:

  • FT-IR Spectroscopy : Confirm carboxylic acid formation (C=O stretch at ~1700 cm⁻¹) and cyano group (C≡N at ~2200 cm⁻¹) .
  • Melting Point Analysis : Compare observed mp (e.g., 180–185°C) with literature values to assess purity .
  • Elemental Analysis : Validate %C, %H, %N within 0.3% of theoretical values .

Advanced: What strategies improve the compound’s pharmacokinetic profile without compromising activity?

Methodological Answer:

  • Prodrug Design : Convert the ethyl ester to a methyl ester for enhanced solubility; hydrolyze in vivo to the active carboxylate .
  • Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyl) at the piperidine nitrogen to reduce logP while maintaining blood-brain barrier penetration .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Adjust substituents to block CYP3A4-mediated oxidation .

Advanced: How can researchers resolve synthetic challenges such as low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling or CuI/Proline for Ullmann-type reactions .
  • Solvent Optimization : Use DMF or THF at 80°C to improve solubility of aromatic intermediates .
  • Protecting Groups : Temporarily protect the piperidine nitrogen with Boc to prevent side reactions during quinoline functionalization .

Basic: What safety precautions are critical when handling reactive intermediates like sulfonyl chlorides?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of toxic gases (e.g., SO₂) .
  • PPE : Wear nitrile gloves and goggles; neutralize spills with NaHCO₃ .
  • Storage : Store sulfonyl chlorides under argon at –20°C to prevent hydrolysis .

Advanced: How do structural modifications at the quinoline 3-cyano position affect selectivity toward cancer vs. normal cells?

Methodological Answer:

  • Substituent Scanning : Replace cyano with nitro or amide groups and assess cytotoxicity (MTT assay) in MCF-7 vs. HEK293 cells .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis) influenced by electronic effects of the cyano group .
  • Co-crystallization : Determine if the cyano group stabilizes a specific kinase conformation (e.g., DFG-in vs. DFG-out) .

Advanced: What analytical workflows are used to detect and quantify degradation products under accelerated stability testing?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor via UPLC-PDA at 254 nm .
  • Degradant Identification : Use LC-QTOF-MS/MS to fragment unknown peaks; match fragments to plausible hydrolysis/oxidation products (e.g., quinoline N-oxide) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C based on degradation rates at elevated temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.